
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. The presence of benzyl and nitromethyl groups attached to the oxane ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl alcohol and nitromethane as starting materials. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the oxane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxanes depending on the nucleophile used.
Scientific Research Applications
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
- (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[[(phenylmethyl)amino]methyl]oxane-3,4,5-triol
Uniqueness
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is unique due to the presence of both benzyl and nitromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H17NO6/c15-10-11(16)13(7-14(18)19,8-20-12(10)17)6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
InChI Key |
FGZNLUALCNMPPX-WUHRBBMRSA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H]([C@@H](O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



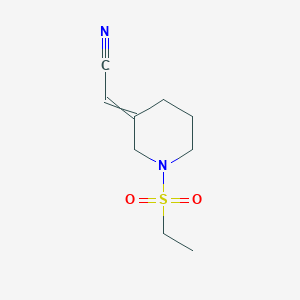
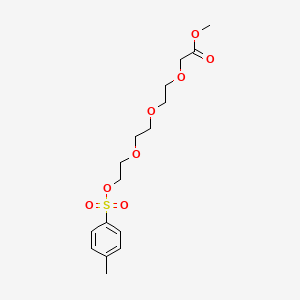

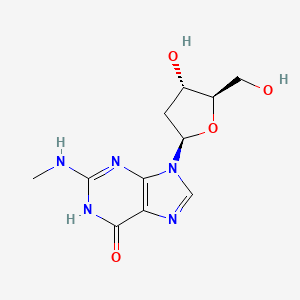
![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
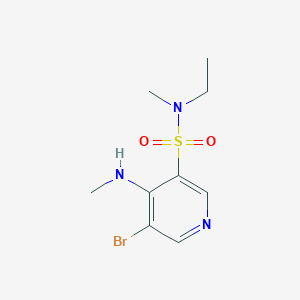



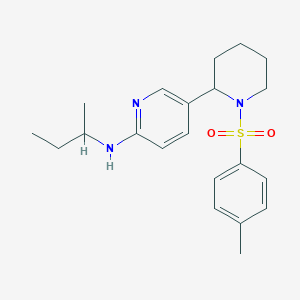


![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
